molecular formula C10H10N2O B1594716 1-Ethyl-1H-benzoimidazole-2-carbaldehyde CAS No. 34734-20-8

1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Cat. No. B1594716
CAS RN: 34734-20-8
M. Wt: 174.2 g/mol
InChI Key: ZIOUQTZLLSBGDM-UHFFFAOYSA-N
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Description

1-Ethyl-1H-benzoimidazole-2-carbaldehyde is a chemical compound with the empirical formula C10H10N2O . It has a molecular weight of 174.20 . The SMILES string for this compound is CCn1c(C=O)nc2ccccc12 .


Molecular Structure Analysis

The InChI key for 1-Ethyl-1H-benzoimidazole-2-carbaldehyde is ZIOUQTZLLSBGDM-UHFFFAOYSA-N . This key can be used to retrieve the 3D structure of the molecule from databases like PubChem.

Scientific Research Applications

Synthesis of Metal-Organic Frameworks (MOFs)

A study by Tang et al. (2017) discusses the synthesis of zeolite-like metal–organic frameworks (MOFs) using a dual-ligand strategy that includes a related benzoimidazole derivative. These MOFs show high chemical stability and CO2 uptake capacity, indicating potential applications in gas storage and separation technologies (Tang, Wu, Wang, & Zhang, 2017).

Anticancer Research

Horishny, Chaban, and Matiychuk (2021) synthesized a library of compounds derived from 1H-benzoimidazole-2-carbaldehyde and investigated their anticancer properties. These compounds were tested for in vitro anticancer activity, displaying weak to medium efficacy against certain cancer cell lines, suggesting a potential pathway for developing new anticancer agents (Horishny, Chaban, & Matiychuk, 2021).

Catalytic Synthesis

Khazaei et al. (2011) explored the use of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde in the efficient catalysis of the condensation of benzene-1, 2-diamine with aromatic aldehydes to afford benzimidazole derivatives. This showcases its role in facilitating organic reactions, contributing to the green chemistry field by operating under mild conditions (Khazaei et al., 2011).

Ethylene Polymerization

Research by Xiao et al. (2011) into dichlorocobalt(II) complexes ligated by benzoimidazole derivatives reveals specialized properties in ethylene reactivity. These complexes facilitate ethylene oligomerization and polymerization, indicating potential applications in the plastics and polymer industry (Xiao, Hao, Kehr, Hao, Erker, & Sun, 2011).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-ethylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-12-9-6-4-3-5-8(9)11-10(12)7-13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOUQTZLLSBGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359421
Record name 1-ethyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-benzimidazole-2-carbaldehyde

CAS RN

34734-20-8
Record name 1-ethyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1H-1,3-benzodiazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Oxidation of the 1-ethyl-2-methylbenzimidazole to the corresponding aldehyde using selenium dioxide was conducted according to a literature procedure (Werner et al. Tetrahedron, 1995, 51, 4779). 1-Ethyl-1H-benzimidazole-2-carboxaldehyde was isolated as a yellow oil in overall 52% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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